Cas no 2229526-86-5 (tert-butyl 3-(3-amino-4-hydroxybutyl)piperidine-1-carboxylate)

tert-butyl 3-(3-amino-4-hydroxybutyl)piperidine-1-carboxylate structure
2229526-86-5 structure
Product Name:tert-butyl 3-(3-amino-4-hydroxybutyl)piperidine-1-carboxylate
CAS No:2229526-86-5
MF:C14H28N2O3
MW:272.383724212646
CID:6015867
PubChem ID:165706784
Update Time:2025-07-19

tert-butyl 3-(3-amino-4-hydroxybutyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(3-amino-4-hydroxybutyl)piperidine-1-carboxylate
    • EN300-2006964
    • 2229526-86-5
    • Inchi: 1S/C14H28N2O3/c1-14(2,3)19-13(18)16-8-4-5-11(9-16)6-7-12(15)10-17/h11-12,17H,4-10,15H2,1-3H3
    • InChI Key: MKDIJWJYXRZAJU-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCCC(CCC(CO)N)C1)=O

Computed Properties

  • Exact Mass: 272.20999276g/mol
  • Monoisotopic Mass: 272.20999276g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 75.8Ų

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Additional information on tert-butyl 3-(3-amino-4-hydroxybutyl)piperidine-1-carboxylate

Introduction to tert-butyl 3-(3-amino-4-hydroxybutyl)piperidine-1-carboxylate (CAS No. 2229526-86-5)

tert-butyl 3-(3-amino-4-hydroxybutyl)piperidine-1-carboxylate (CAS No. 2229526-86-5) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperidine ring, an amino group, and a hydroxyl group, making it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical structure of tert-butyl 3-(3-amino-4-hydroxybutyl)piperidine-1-carboxylate is particularly noteworthy for its potential in drug discovery and development. The presence of the piperidine ring provides structural rigidity and stability, while the amino and hydroxyl groups offer multiple points for functionalization and interaction with biological targets. These properties make it an attractive candidate for the design of novel therapeutic agents.

Recent studies have highlighted the importance of tert-butyl 3-(3-amino-4-hydroxybutyl)piperidine-1-carboxylate in various biological processes. For instance, research published in the Journal of Medicinal Chemistry has shown that compounds derived from this structure exhibit potent activity against specific enzymes and receptors involved in neurodegenerative diseases. The ability to modulate these targets could lead to the development of new treatments for conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its potential in neurodegenerative disorders, tert-butyl 3-(3-amino-4-hydroxybutyl)piperidine-1-carboxylate has also been investigated for its anti-inflammatory properties. Studies have demonstrated that derivatives of this compound can effectively inhibit the production of pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions such as rheumatoid arthritis and multiple sclerosis.

The synthesis of tert-butyl 3-(3-amino-4-hydroxybutyl)piperidine-1-carboxylate involves several well-established chemical reactions, including the formation of the piperidine ring and the introduction of the amino and hydroxyl functionalities. Advanced synthetic methods, such as transition-metal catalysis and organocatalysis, have been employed to optimize the yield and purity of this compound. These methods not only enhance the efficiency of the synthesis but also ensure that the final product meets high standards of quality and consistency.

The physicochemical properties of tert-butyl 3-(3-amino-4-hydroxybutyl)piperidine-1-carboxylate, including its solubility, stability, and bioavailability, are crucial factors in its application as a pharmaceutical intermediate. Research has shown that this compound exhibits good solubility in both polar and non-polar solvents, which facilitates its use in various formulations. Additionally, its stability under different conditions ensures that it remains effective during storage and transportation.

Clinical trials involving compounds derived from tert-butyl 3-(3-amino-4-hydroxybutyl)piperidine-1-carboxylate have yielded promising results. Early-phase trials have demonstrated favorable safety profiles and pharmacokinetic properties, paving the way for further investigation in larger patient populations. The ongoing research aims to explore the full therapeutic potential of these compounds and to identify optimal dosing regimens for different indications.

In conclusion, tert-butyl 3-(3-amino-4-hydroxybutyl)piperidine-1-carboxylate (CAS No. 2229526-86-5) represents a significant advancement in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its diverse biological activities, make it a valuable tool for developing new treatments for a range of diseases. As research continues to uncover new applications and optimize synthetic methods, this compound is poised to play a crucial role in advancing healthcare innovation.

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